Cas no 42574-70-9 (cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid)

cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 2-Butenoic acid,4-(4-methyl-1-piperazinyl)-4-oxo-, (Z)- (9CI)
- CIS-4-(4-METHYL-PIPERAZIN-1-YL)-4-OXO-BUT-2-ENOIC ACID
- Maleic acid, mono(4-methylpiperazide)
- (Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid
- (Z)-4-(4-methylpiperazin-4-ium-1-yl)-4-oxobut-2-enoate
- cis-4-(4-methyl-piperazin-1-yl)-4-oxobut-2-enoic acid
- SDCCGMLS-0064498.P001
- (2Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid
- 4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid
- MLS000553727
- HMS2524M07
- DTXSID70364762
- AKOS000301103
- SMR000171554
- HMS1673A04
- 42574-70-9
- CS-0332323
- CHEMBL1366165
- (z)-4-(4-methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid
- CIS-4-(4-METHYL-PIPERAZIN-1-YL)-4-OXO-BUT-2-ENOICACID
- AG-690/10027035
- 4-(4-methyl-1-piperazinyl)-4-oxo-2-butenoic acid
- cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid
-
- MDL: MFCD00587993
- Renchi: InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2-
- Clave inchi: XRJMKVGLGTYEFE-IHWYPQMZSA-N
- Sonrisas: CN1CCN(CC1)C(=O)/C=C\C(=O)O
Atributos calculados
- Calidad precisa: 198.10000
- Masa isotópica única: 198.1
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 255
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -3
- Superficie del Polo topológico: 60.8Ų
Propiedades experimentales
- Denso: 1.3±0.1 g/cm3
- Punto de fusión: Not available
- Punto de ebullición: 301.5±52.0 °C at 760 mmHg
- Punto de inflamación: 136.1±30.7 °C
- índice de refracción: 1.537
- PSA: 60.85000
- Logp: -0.72300
- Presión de vapor: 0.0±1.3 mmHg at 25°C
cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Nivel de peligro:IRRITANT
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid Datos Aduaneros
- Código HS:2933599090
- Datos Aduaneros:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | M726113-100mg |
cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid |
42574-70-9 | 100mg |
$ 160.00 | 2022-06-03 | ||
Matrix Scientific | 011432-1g |
Maleic acid, mono(4-methylpiperazide) |
42574-70-9 | 1g |
$378.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-268733-10mg |
cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid, |
42574-70-9 | 10mg |
¥880.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-268733-10 mg |
cis-4-(4-Methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid, |
42574-70-9 | 10mg |
¥880.00 | 2023-07-11 | ||
TRC | M726113-50mg |
cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid |
42574-70-9 | 50mg |
$ 115.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402993-10mg |
(Z)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid |
42574-70-9 | 97% | 10mg |
¥1198.00 | 2024-05-14 | |
TRC | M726113-10mg |
cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid |
42574-70-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
AK Scientific | 3174AE-1g |
Maleic acid, mono(4-methylpiperazide) |
42574-70-9 | 95% | 1g |
$367 | 2023-09-16 | |
Alichem | A139004411-1g |
Cis-4-(4-methyl-piperazin-1-yl)-4-oxo-but-2-enoic acid |
42574-70-9 | 95% | 1g |
$470.64 | 2023-09-01 |
cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid Literatura relevante
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Ácidos grasos acilos ácidos grasos heterocíclicos
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Ácidos grasos acilos Ácidos grasos y conjugados ácidos grasos heterocíclicos
42574-70-9 (cis-4-(4-Methyl-piperazin-1-yl)-4-oxobut-2-enoic Acid) Productos relacionados
- 2799-17-9((2S)-1-aminopropan-2-ol)
- 1508353-55-6(1-2-(2,4-difluorophenyl)ethylcyclopropan-1-amine)
- 4109-58-4(Pyridine, 2,2'-azobis-)
- 1105224-08-5(3-(4-chlorophenyl)-5-[(4-methylbenzenesulfonyl)methyl]-1,2,4-oxadiazole)
- 311332-73-7(1-(4-bromophenyl)-3-[4-(3-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione)
- 1361733-71-2(6-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylic acid)
- 1225537-41-6(3-(1,3-dioxaindan-5-yl)-3-methylbutanoic acid)
- 2639440-88-1(3-ethylbicyclo1.1.1pentane-1-sulfonamide)
- 2137896-84-3(2,3-Dioxo-1,4-dihydroquinoxaline-6-sulfonyl fluoride)
- 1351618-81-9(3-(diphenylmethyl)-1-(2-hydroxy-2-phenylpropyl)urea)




